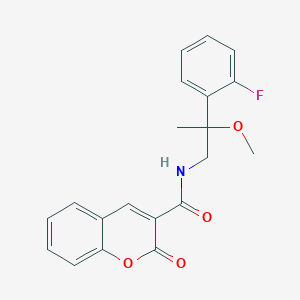![molecular formula C23H25ClN4O3S2 B2705668 N-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride CAS No. 1216774-32-1](/img/structure/B2705668.png)
N-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride” is a complex organic compound. It contains a benzothiazole core, which is a heterocyclic compound that is part of many pharmaceuticals and dyes . The methoxy group attached to the benzothiazole ring could potentially increase the compound’s lipophilicity, which might enhance its ability to cross biological membranes.
Applications De Recherche Scientifique
Synthesis and Derivatives
Research has explored the synthesis of various compounds related to N-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride. For instance, Patel et al. (2010) described the synthesis of compounds related to this chemical, emphasizing the process of creating fluoroquinolone-based 4-thiazolidinones. These compounds were established through elemental analysis and were screened for antibacterial and antifungal activities (Patel & Patel, 2010).
Antimicrobial Activities
Another study by Patel et al. (2011) focused on synthesizing new pyridine derivatives, including those related to the chemical . The in vitro antimicrobial activity was assessed, showing variable and modest activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).
Potential in Alzheimer's Disease Treatment
The compound has also been investigated in the context of Alzheimer's disease. A study by Lee et al. (2018) reported the development of compounds, including N-hydroxy-4-((5-(4-methoxybenzoyl)-1 H-indol-1-yl)methyl)benzamide, which showed inhibitory selectivity against histone deacetylase 6 (HDAC6). This compound demonstrated potential in reducing the level of phosphorylated tau proteins and tau protein aggregation, suggesting its relevance in Alzheimer's disease treatment (Lee et al., 2018).
Vasorelaxant Properties
Research by Hassan et al. (2014) explored benzofuran-morpholinomethyl-pyrazoline hybrids, which bear resemblance to the chemical . These compounds showed significant vasodilatation properties in isolated thoracic aortic rings of rats. This study highlights the potential of these compounds as vasorelaxant agents (Hassan, Rahman, Saleh, & Jaleel, 2014).
Polymer Applications
In the field of polymer science, Veld, Dijkstra, & Feijen (1992) synthesized morpholine-2,5-dione derivatives with functional groups related to the chemical . These were used to create polyesteramides with pendant functional groups, expanding the applications of such compounds in material science (Veld, Dijkstra, & Feijen, 1992).
Mécanisme D'action
Propriétés
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazole-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3S2.ClH/c1-29-16-7-8-18-20(15-16)32-23(25-18)27(10-4-9-26-11-13-30-14-12-26)22(28)21-24-17-5-2-3-6-19(17)31-21;/h2-3,5-8,15H,4,9-14H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTLDOXCVGLVPKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N(CCCN3CCOCC3)C(=O)C4=NC5=CC=CC=C5S4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


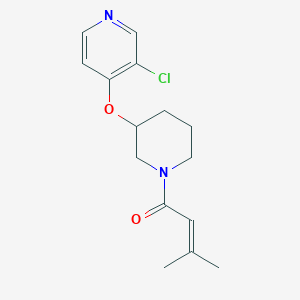
![1-[2-[(4-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2705592.png)
![(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2705593.png)


![N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2705596.png)
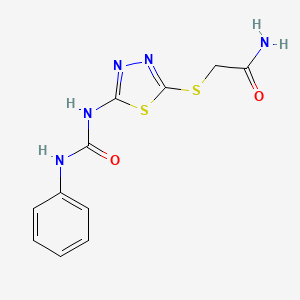
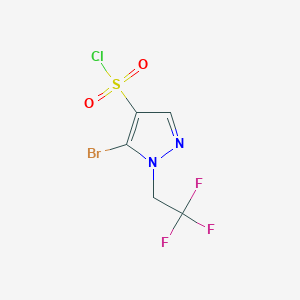
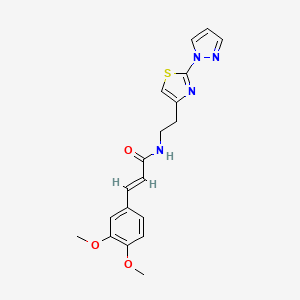
![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(o-tolyl)acetamide](/img/structure/B2705605.png)
